

Application Note: HPLC Analysis of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

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Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] While a specific validated method for the direct analysis of this compound is not widely published, this document outlines a reliable method adapted from a validated procedure for the structurally similar compound, 2-(Methylamino)cyclohexanone hydrochloride.[1] Additionally, an alternative method involving pre-column derivatization for enhanced sensitivity and specificity is presented, based on published research.[2][3] This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to assist researchers in achieving accurate and reproducible results.

Compound Information

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is an organic compound with the chemical formula $C_9H_{18}ClNO$. [4][5][6] It is a white crystalline solid with high solubility in water. [6] This compound serves as a crucial building block in the synthesis of various pharmaceutical

compounds, including analgesics like tramadol, where it can also be present as a related impurity.^[7]

Table 1: Chemical and Physical Properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ ClNO	^[4] ^[5]
Molecular Weight	191.70 g/mol	^[5]
CAS Number	42036-65-7	^[5]
Appearance	White crystalline solid	^[6]
Melting Point	80-85°C	^[6]
Solubility	High solubility in water	^[6]

HPLC Analysis Protocols

Two primary methodologies are presented for the HPLC analysis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**: a direct analysis method adapted from a similar compound and a method requiring pre-column derivatization.

Direct Reversed-Phase HPLC Method (Adapted)

This method is based on a validated procedure for a structurally similar compound and is suitable for routine quantification.^[1]

Table 2: Chromatographic Conditions for Direct HPLC Analysis

Parameter	Recommended Condition
Column	C18, 4.6 mm x 150 mm, 5 μ m
Mobile Phase	Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 30:70 (v/v) ratio
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 μ L

Experimental Protocol:

- Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** reference standard.
 - Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).[\[1\]](#)
- Sample Preparation:
 - Accurately weigh a sample containing **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

- Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions.
 - Identify and quantify the analyte peak based on retention time and peak area compared to the calibration curve.

System Suitability:

Before sample analysis, perform system suitability tests. A well-resolved peak for the analyte is expected. The calibration curve should exhibit linearity over the concentration range with a correlation coefficient (r^2) of ≥ 0.999 .^[1]

HPLC Method with Pre-column Derivatization

For enhanced sensitivity and selectivity, especially for detecting low levels of the analyte as an impurity, a pre-column derivatization method can be employed.^{[2][3]} This method involves reacting the ketone group of the analyte with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a chromophoric derivative that can be detected at a higher wavelength with less interference.^{[2][3]}

Table 3: Chromatographic Conditions for Derivatized Analyte

Parameter	Recommended Condition
Column	C18, 4.6 mm x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : 0.015 M Na ₂ HPO ₄ buffer (pH 3.0, adjusted with orthophosphoric acid) (2:8, v/v)
Flow Rate	1.0 mL/min
Column Temperature	20°C
Detection Wavelength	218 nm
Injection Volume	20 μ L

Experimental Protocol:

- Derivatization Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).
- Standard and Sample Derivatization:
 - To an aliquot of the standard or sample solution, add an excess of the 2,4-DNPH reagent.
 - Allow the reaction to proceed in a controlled temperature environment for a specific time to ensure complete derivatization.
 - Quench the reaction if necessary and dilute the mixture with the mobile phase to a known volume.
- Analysis:
 - Inject the derivatized standard and sample solutions into the HPLC system.
 - Monitor the chromatogram at the specified wavelength.
 - Quantify the derivative peak by comparing its area to that of the derivatized standards.

Method Validation:

This derivatization-based HPLC method has been validated for selectivity, precision, linearity, accuracy, and robustness for the determination of 2-[(dimethylamino)methyl]cyclohexanone in tramadol.[2][3] The method was found to be linear ($r > 0.995$) in the range of 0.15-2.4 mg/mL for the analyte.[3]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 4: Example Data Summary for Direct HPLC Analysis

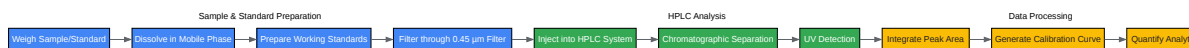
Sample ID	Retention Time (min)	Peak Area	Calculated Concentration (µg/mL)
Standard 1			
Standard 2			
Sample 1			
Sample 2			

Table 5: Example Validation Summary for Derivatization Method

Parameter	Result
Linearity (r^2)	> 0.995
Range (mg/mL)	0.15 - 2.4
Precision (RSD%)	$< 2\%$
Accuracy (Recovery %)	98 - 102%

Visualizations

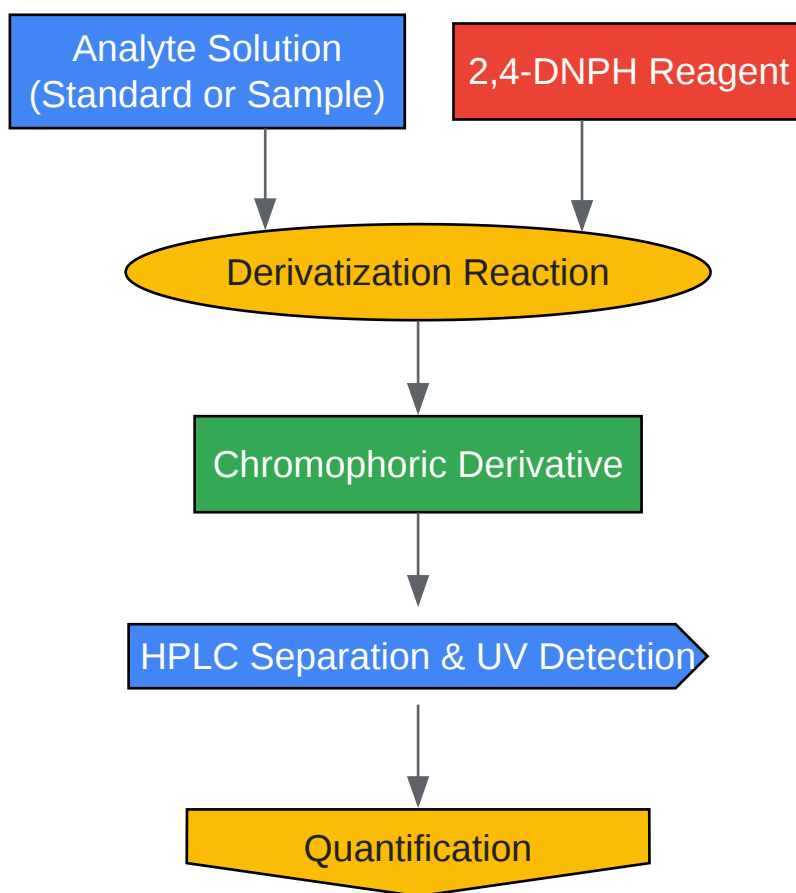
Diagram 1: Experimental Workflow for Direct HPLC Analysis



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Caption: Workflow for the direct HPLC analysis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Diagram 2: Logical Relationship for Derivatization HPLC Method



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Caption: Logical steps for the quantitative analysis of 2-(Dimethylaminomethyl)-1-cyclohexanone HCl via pre-column derivatization.

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